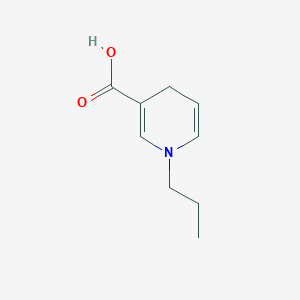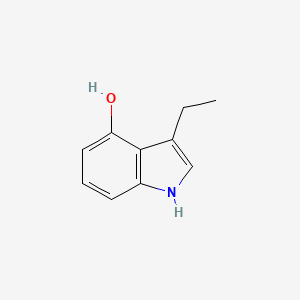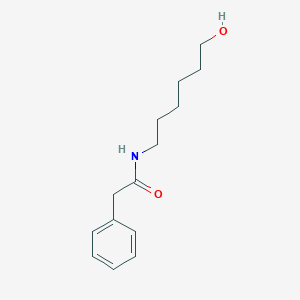
N-(6-Hydroxyhexyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Hydroxyhexyl)-2-phenylacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenylacetamide core with a hydroxyhexyl side chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxyhexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetamide with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the electrophilic carbon of the bromohexanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(6-Hydroxyhexyl)-2-phenylacetamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming N-(6-oxohexyl)-2-phenylacetamide.
Reduction: The compound can be reduced to form N-(6-hydroxyhexyl)-2-phenylethylamine, where the amide group is reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: N-(6-oxohexyl)-2-phenylacetamide
Reduction: N-(6-hydroxyhexyl)-2-phenylethylamine
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(6-Hydroxyhexyl)-2-phenylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly as a precursor for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of N-(6-Hydroxyhexyl)-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyhexyl side chain allows it to form hydrogen bonds with target molecules, while the phenylacetamide core provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(6-Hydroxyhexyl)benzylamine
- N-(6-Hydroxyhexyl)-2-methyl-2-propenamide
- N-(6-Hydroxyhexyl)-2-phenylethylamine
Comparison: N-(6-Hydroxyhexyl)-2-phenylacetamide stands out due to its unique combination of a phenylacetamide core and a hydroxyhexyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it more versatile in various applications compared to its analogs. For instance, N-(6-Hydroxyhexyl)benzylamine lacks the amide functionality, which limits its reactivity in certain chemical reactions. Similarly, N-(6-Hydroxyhexyl)-2-methyl-2-propenamide has a different core structure, affecting its overall chemical behavior and applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-(6-hydroxyhexyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H21NO2/c16-11-7-2-1-6-10-15-14(17)12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) |
InChI-Schlüssel |
CYQUUMWLDGUUSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


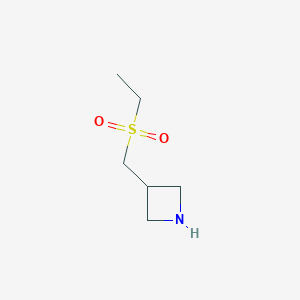
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
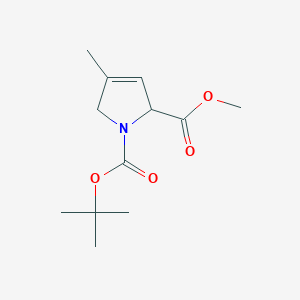


![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
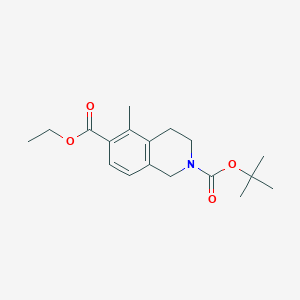
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)


